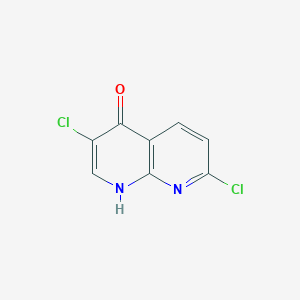
3,7-Dichloro-1,8-naphthyridin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,7-Dichloro-1,8-naphthyridin-4(1H)-one is a heterocyclic compound that belongs to the naphthyridine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of chlorine atoms at positions 3 and 7, along with the naphthyridinone core, gives this compound unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dichloro-1,8-naphthyridin-4(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3,7-dichloroquinoline with a suitable nucleophile, followed by cyclization to form the naphthyridinone ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
3,7-Dichloro-1,8-naphthyridin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the naphthyridinone core.
Substitution: The chlorine atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can replace chlorine atoms under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized naphthyridinones.
Scientific Research Applications
3,7-Dichloro-1,8-naphthyridin-4(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,7-Dichloro-1,8-naphthyridin-4(1H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or DNA, leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,8-Naphthyridin-4(1H)-one: Lacks the chlorine atoms, leading to different chemical properties.
3,7-Dichloroquinoline: Similar structure but different core, affecting its reactivity and applications.
Chlorinated Naphthyridines: Other chlorinated derivatives with varying positions of chlorine atoms.
Uniqueness
3,7-Dichloro-1,8-naphthyridin-4(1H)-one is unique due to the specific placement of chlorine atoms and the naphthyridinone core, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H4Cl2N2O |
|---|---|
Molecular Weight |
215.03 g/mol |
IUPAC Name |
3,7-dichloro-1H-1,8-naphthyridin-4-one |
InChI |
InChI=1S/C8H4Cl2N2O/c9-5-3-11-8-4(7(5)13)1-2-6(10)12-8/h1-3H,(H,11,12,13) |
InChI Key |
ONKWXXGVQAUXCS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC2=C1C(=O)C(=CN2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















